1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine
Description
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine is a Boc-protected pyrrolidine derivative featuring a substituted phenyl group at the 3-position of the pyrrolidine ring. The phenyl substituent comprises a 4-fluoro and 3-(trifluoromethyl) group, contributing to its distinct electronic and steric profile. This compound is of interest in medicinal chemistry and catalysis due to the combined electron-withdrawing effects of fluorine and trifluoromethyl groups, which modulate reactivity and intermolecular interactions.
Properties
Molecular Formula |
C16H19F4NO2 |
|---|---|
Molecular Weight |
333.32 g/mol |
IUPAC Name |
tert-butyl 3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H19F4NO2/c1-15(2,3)23-14(22)21-7-6-11(9-21)10-4-5-13(17)12(8-10)16(18,19)20/h4-5,8,11H,6-7,9H2,1-3H3 |
InChI Key |
XRDZXMFUNHRJNR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2=CC(=C(C=C2)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine typically involves several steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the Fluoro-Trifluoromethylphenyl Group: This step often involves the use of trifluoromethylation reagents and fluorination agents to introduce the desired substituents onto the aromatic ring.
Protection with Boc Group: The final step involves the protection of the nitrogen atom in the pyrrolidine ring with a Boc group to enhance stability and facilitate further reactions.
Industrial production methods may involve optimization of these synthetic routes to improve yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic ring.
Oxidation and Reduction: The pyrrolidine ring and the aromatic substituents can undergo oxidation and reduction reactions under appropriate conditions.
Deprotection: The Boc group can be removed under acidic conditions to yield the free amine.
Common reagents used in these reactions include trifluoromethylation agents, fluorinating agents, oxidizing agents, reducing agents, and acids for deprotection. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting central nervous system disorders.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Material Science: The unique structural features of the compound make it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Boc-3-[4-fluoro-3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with molecular targets such as enzymes and receptors. The fluoro-trifluoromethylphenyl group can enhance binding affinity and selectivity towards specific targets, while the pyrrolidine ring contributes to the overall three-dimensional structure and pharmacokinetic properties.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring critically influence physicochemical properties. Key comparisons include:
Key Observations :
- Trifluoromethyl Position: The meta-CF₃ in the target compound (vs.
- Halogen Effects : The 3-chloro-4-fluoro analog (2386651-49-4) replaces CF₃ with Cl, reducing electron withdrawal but increasing hydrophobicity (Cl logP ~0.71 vs. CF₃ logP ~1.07) .
- Fluorine Density : The 3,4,5-trifluorophenyl analog exhibits stronger electron withdrawal but may compromise solubility due to increased hydrophobicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
